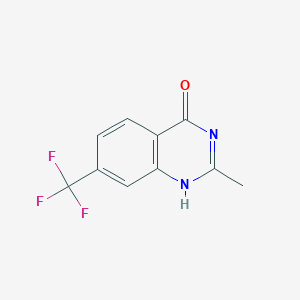
1-(4-(Methylthio)phenyl)but-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Methylthio)phenyl)but-3-en-1-ol is an organic compound characterized by its distinctive chemical structure. It features a methylthio group attached to a phenyl ring, linked to a butenol side chain. This compound's structural uniqueness makes it a subject of significant interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-(Methylthio)phenyl)but-3-en-1-ol can be synthesized through multiple routes, often involving the use of starting materials like 4-(methylthio)benzaldehyde and allyl magnesium bromide. The typical steps include:
Grignard Reaction: The reaction of 4-(methylthio)benzaldehyde with allyl magnesium bromide forms an intermediate alcohol.
Purification: Techniques such as recrystallization or column chromatography purify the intermediate to obtain the desired product.
Industrial Production Methods: In industrial settings, the preparation might involve scaled-up versions of laboratory synthetic routes with enhanced efficiency:
Continuous Flow Synthesis: Utilizes a streamlined, continuous process that increases yield and reduces reaction times.
Catalysis: Employing specific catalysts to facilitate the reaction, ensuring higher efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Methylthio)phenyl)but-3-en-1-ol undergoes a variety of reactions including:
Oxidation: Conversion into corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction to form saturated alcohols using agents such as lithium aluminum hydride.
Substitution: Reactions with electrophiles or nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, Raney nickel.
Major Products Formed
From oxidation: Aldehydes or ketones.
From reduction: Saturated alcohols.
From substitution: Varied substituted phenyl compounds.
Applications De Recherche Scientifique
1-(4-(Methylthio)phenyl)but-3-en-1-ol finds applications across diverse fields : this compound finds applications across diverse fields: Chemistry:
Intermediate for Synthesis: Used as an intermediate in the synthesis of more complex organic molecules. Biology:
Enzyme Studies: Utilized in studies involving enzyme interactions and metabolic pathways. Medicine:
Pharmaceutical Research: Investigated for potential therapeutic effects due to its unique chemical properties. Industry:
Material Science: Applied in the development of new materials with specific properties, such as polymers or resins.
Mécanisme D'action
When compared to other similar compounds like 1-(4-(Methylsulfonyl)phenyl)but-3-en-1-ol, 1-(4-(Methylthio)phenyl)but-3-en-1-ol stands out due to its sulfur-containing functional group, which influences its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
1-(4-(Methylsulfonyl)phenyl)but-3-en-1-ol
1-(4-Methoxyphenyl)but-3-en-1-ol
These compounds share structural similarities but differ in their functional groups, which subsequently alters their chemical properties and applications.
Propriétés
IUPAC Name |
1-(4-methylsulfanylphenyl)but-3-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h3,5-8,11-12H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGSRDGMVWIGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromospiro[3,4-dihydrochromene-2,4'-oxane]-4-ol](/img/structure/B7976742.png)
![Spiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B7976747.png)
![6-Bromospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B7976753.png)
![4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B7976763.png)








